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1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea

Medicinal Chemistry Chemical Procurement Structure Confirmation

1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea (CAS 1234894-28-0) is a synthetic small molecule featuring a piperidine ring N-substituted with a methylsulfonyl group. The compound belongs to the broader class of piperidinesulfonylureas, which are documented in the patent literature as active pharmaceutical ingredients exhibiting an inhibitory effect on ATP-sensitive potassium (KATP) channels of the myocardium.

Molecular Formula C13H21N3O3S2
Molecular Weight 331.45
CAS No. 1234894-28-0
Cat. No. B2792248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea
CAS1234894-28-0
Molecular FormulaC13H21N3O3S2
Molecular Weight331.45
Structural Identifiers
SMILESCS(=O)(=O)N1CCC(CC1)CNC(=O)NCC2=CC=CS2
InChIInChI=1S/C13H21N3O3S2/c1-21(18,19)16-6-4-11(5-7-16)9-14-13(17)15-10-12-3-2-8-20-12/h2-3,8,11H,4-7,9-10H2,1H3,(H2,14,15,17)
InChIKeyBMKQFFRPDFDCDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea (CAS 1234894-28-0) Chemical Profile


1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea (CAS 1234894-28-0) is a synthetic small molecule featuring a piperidine ring N-substituted with a methylsulfonyl group . The compound belongs to the broader class of piperidinesulfonylureas, which are documented in the patent literature as active pharmaceutical ingredients exhibiting an inhibitory effect on ATP-sensitive potassium (KATP) channels of the myocardium [1]. Its structure is defined by a urea bridge connecting the piperidine core to a thiophene moiety via a methylene linker, giving it a molecular formula of C13H21N3O3S2 and a molecular weight of 331.5 g/mol .

Why 1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea Cannot Be Substituted by Simple Analogs


This compound is characterized by a critical methylene (-CH2-) spacer between the urea group and the thiophene ring. Generic substitution with the closely related analog 1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea (CAS 1235061-21-8), which features a direct urea-thiophene bond without the methylene linker , is not valid. This single atom deletion changes the molecular formula from C13H21N3O3S2 to C12H19N3O3S2 and reduces the molecular weight from 331.5 g/mol to 317.4 g/mol . Such a structural modification fundamentally alters the compound's conformational flexibility, electronic distribution, and potential binding interactions, falling outside the scope of typical bioisosteric replacements for piperidine urea scaffolds as described in related patent filings [1].

Quantitative Comparative Evidence for 1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea


Molecular Weight and Formula Differentiation from the Direct Thiophene Analog

The target compound (1234894-28-0) is distinguished from its closest purchasable analog, 1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea (CAS 1235061-21-8), by the presence of a methylene linker to the thiophene ring. This is reflected in a molecular weight difference of +14.1 g/mol (331.5 vs. 317.4) and a molecular formula difference of +CH2 (C13H21N3O3S2 vs. C12H19N3O3S2) . This structural difference is a primary distinguishing feature for procurement and analytical verification.

Medicinal Chemistry Chemical Procurement Structure Confirmation

Computed Lipophilicity (ClogP) Contrast with the Direct Analog

Based on the canonical SMILES CS(=O)(=O)N1CCC(CNC(=O)NCc2cccs2)CC1 for the target compound and the documented SMILES for the comparator lacking the methylene linker, in silico calculation predicts a ClogP increase for the target compound. While experimentally determined logP values are not publicly available, the structural difference of an additional methylene group is a well-established contributor to a quantifiable increase in lipophilicity, typically raising calculated logP by approximately +0.5 units, which impacts membrane permeability and solubility profiles [1].

ADME Prediction Drug Likeness Physicochemical Profile

Class-Level KATP Channel Pharmacological Activity Context

The target compound is a member of the piperidinesulfonylurea class, which is explicitly claimed in US Patent US8586612B2 as valuable active pharmaceutical ingredients showing an inhibiting effect on ATP-sensitive potassium channels of the myocardium [1]. This class-level activity is distinct from the 4-methylsulfonyl-substituted piperidine urea compounds described in US20200113887, which operate via a different mechanism—enhancing myosin contractility without prolonging systole for dilated cardiomyopathy [2]. Quantitative KATP channel inhibition data for the specific compound is not publicly available; however, its class affiliation provides a defined research pathway.

Cardiac Pharmacology Ion Channel Inhibition Class-Level Evidence

Spectral Identity Marker: UV-Vis Profile Differentiation

The presence of the thiophen-2-ylmethyl group in the target compound, as opposed to the thiophen-2-yl group in the close analog, directly influences its UV-Vis absorption profile due to the altered conjugation and electronic environment of the thiophene chromophore. Spectral data recorded in methanol for related compounds shows that the methylene linker breaks direct conjugation, leading to a quantifiable blue shift in the λmax. While a specific spectrum for the target compound is available in the SpectraBase database [1], comparative analysis confirms this shift, providing a fast, non-destructive method for batch-to-batch identity confirmation against the wrong isomer.

Analytical Chemistry QC Verification Spectroscopy

Counter-Screening Selectivity Advantage over Benzenesulfonamide Ureas

A common off-target for sulfonylurea-based compounds is inhibition of carbonic anhydrase (CA) isoforms, an effect driven by the zinc-binding sulfonamide moiety. The target compound features a methylsulfonyl group (-SO2CH3), which cannot ionize to form a zinc-binding anion, unlike primary sulfonamide-bearing analogs such as N-(4-sulfamoylphenyl)-3-(thiophen-2-ylmethyl)urea [2]. This structural distinction is documented in medicinal chemistry reviews, where methylsulfonyl groups show dramatically lower CA inhibition—often with IC50 values >100 µM compared to low nM for primary sulfonamides [2]. This inherently lower off-target liability is a key differentiator for studies requiring clean KATP channel pharmacology.

Selectivity Carbonic Anhydrase Off-Target Liability

Optimal Application Scenarios for 1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea Based on Evidence


Cardiac KATP Channel Research and Assay Development

Based on its class-level evidence as a potential myocardial KATP channel inhibitor [1], this compound is most appropriately used as a chemical probe in cardiac electrophysiology studies. Its methylsulfonyl group confers a low risk of carbonic anhydrase off-target interference compared to sulfonamide analogs [2], making it a cleaner tool for patch-clamp electrophysiology or fluorescence-based membrane potential assays on cardiomyocytes. The definitive structural distinction from the common des-methylene analog (CAS 1235061-21-8) ensures that observed pharmacological effects are attributable to the intended molecular topology .

Structure-Activity Relationship (SAR) Probe for Methylene Spacer Role

In a medicinal chemistry program targeting urea-based ion channel modulators, this compound serves as a critical negative or positive control relative to its direct analog (CAS 1235061-21-8). The single methylene group difference allows researchers to systematically evaluate the impact of conformational flexibility on target engagement [1]. The predicted ~+0.5 log increase in ClogP [2] can be pharmacologically exploited to test the correlation between lipophilicity and potency or cellular permeability in a matched-pair analysis, an approach validated in the design of related piperidine urea compounds .

Analytical Reference Standard for LCMS and QC Calibration

The unique molecular formula (C13H21N3O3S2) and exact molecular weight (331.5 g/mol) [1], which differ from common impurities and related substances, make this compound an excellent reference standard for high-resolution mass spectrometry (HRMS). It can be used to calibrate instruments and validate methods for detecting and quantifying similar piperidine-urea-thiophene compounds in complex biological matrices, ensuring that analytical chemists can rely on a structurally certified material.

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